molecular formula C13H10N4O8 B14191506 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol CAS No. 835594-70-2

4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol

Katalognummer: B14191506
CAS-Nummer: 835594-70-2
Molekulargewicht: 350.24 g/mol
InChI-Schlüssel: PZXHNUVICYHPMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a trinitroanilino group. This compound is a derivative of benzene and is known for its unique chemical properties due to the presence of both hydroxyl and nitro groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol typically involves a multi-step process starting from benzene. The initial step often includes nitration of benzene to introduce nitro groups, followed by further functionalization to attach the trinitroanilino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and trinitroanilino groups, which impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

835594-70-2

Molekularformel

C13H10N4O8

Molekulargewicht

350.24 g/mol

IUPAC-Name

4-[(2,4,6-trinitroanilino)methyl]benzene-1,2-diol

InChI

InChI=1S/C13H10N4O8/c18-11-2-1-7(3-12(11)19)6-14-13-9(16(22)23)4-8(15(20)21)5-10(13)17(24)25/h1-5,14,18-19H,6H2

InChI-Schlüssel

PZXHNUVICYHPMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.